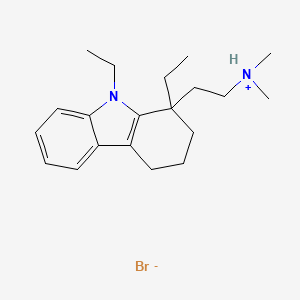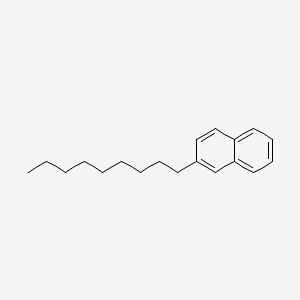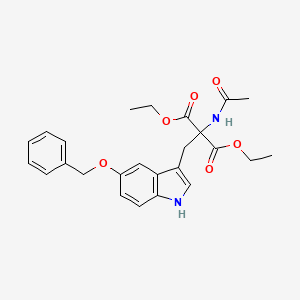
Dimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxysilane is an organosilicon compound with the chemical formula C₂H₈O₂Si . It is a colorless, volatile liquid that is primarily used as a precursor in the synthesis of other silicon-containing compounds. The compound is characterized by its two methoxy groups attached to a silicon atom, making it a versatile reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxysilane can be synthesized through several methods. One common method involves the reaction of monosilane (SiH₄) with methanol (CH₃OH) in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct reaction of silicon with methanol. This process involves heating silicon in the presence of methanol and a catalyst, resulting in the formation of this compound along with other by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to produce siloxanes.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, often involving the silicon atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from reactions involving this compound include silanols, siloxanes, and various organosilicon compounds. These products are valuable intermediates in the synthesis of more complex silicon-based materials .
Aplicaciones Científicas De Investigación
Dimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of siloxanes and other silicon-containing compounds.
Biology: this compound is employed in the modification of surfaces for biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: This compound is utilized in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of dimethoxysilane involves its ability to form covalent bonds with other molecules. The methoxy groups can hydrolyze to form silanols, which can then react with other silanol-containing compounds to form siloxane bonds. This reactivity makes this compound a valuable reagent in the synthesis of various silicon-based materials.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dimethoxysilane include:
- Dimethylthis compound
- Methylphenylthis compound
- Diphenylthis compound
- Diethoxydimethylsilane
Uniqueness
This compound is unique due to its simple structure and high reactivity. Its two methoxy groups make it a versatile reagent in various chemical reactions, allowing for the synthesis of a wide range of silicon-containing compounds. Additionally, its ability to form strong covalent bonds with other molecules makes it valuable in the development of advanced materials and technologies .
Propiedades
Número CAS |
5314-52-3 |
|---|---|
Fórmula molecular |
C2H6O2Si |
Peso molecular |
90.15 g/mol |
InChI |
InChI=1S/C2H6O2Si/c1-3-5-4-2/h1-2H3 |
Clave InChI |
UXFBJATYVZPQTG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


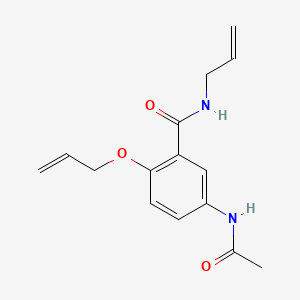


![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

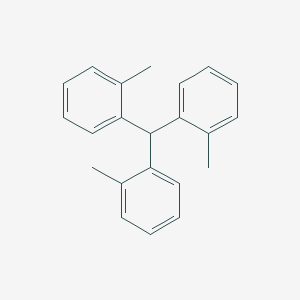
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
